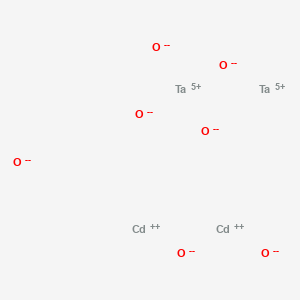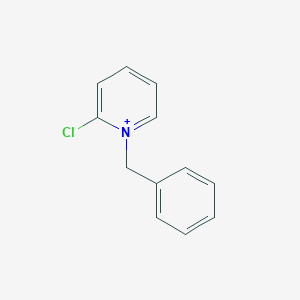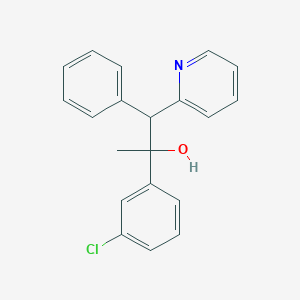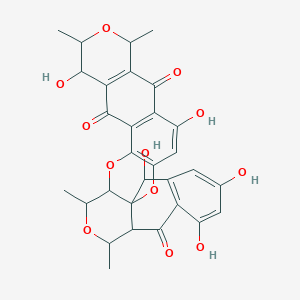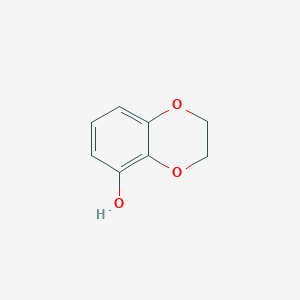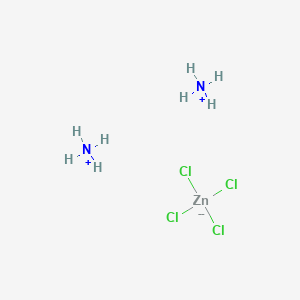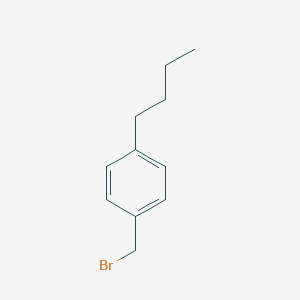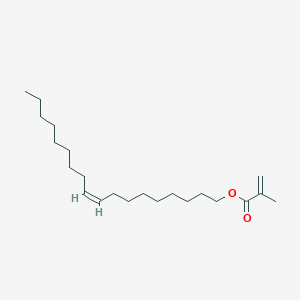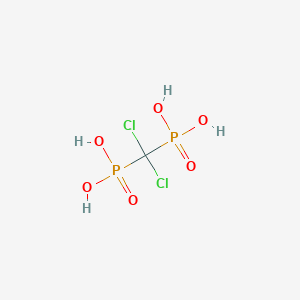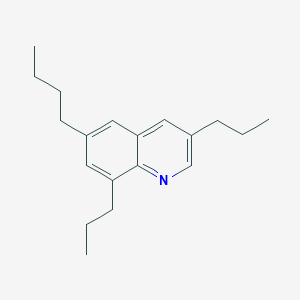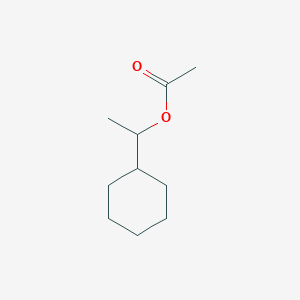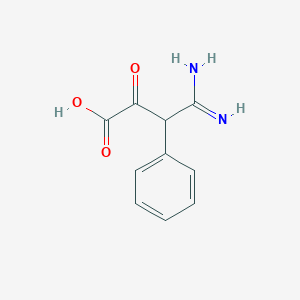
Amidinophenylpyruvic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amidinophenylpyruvic acid (APPA) is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is an amidine derivative of phenylpyruvic acid, which is a natural amino acid found in the body. APPA has been shown to possess numerous biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The exact mechanism of action of Amidinophenylpyruvic acid is not fully understood, but it has been proposed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, as well as modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess numerous biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has also been shown to modulate the activity of various enzymes involved in glucose metabolism, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Amidinophenylpyruvic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to design experiments to fully elucidate its therapeutic potential.
Orientations Futures
There are numerous directions for future research on Amidinophenylpyruvic acid. One potential area of research is the development of novel synthetic methods to produce this compound and its derivatives with improved pharmacological properties. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets for further development.
Méthodes De Synthèse
Amidinophenylpyruvic acid can be synthesized through a multi-step process starting from phenylpyruvic acid. The first step involves the conversion of phenylpyruvic acid to its corresponding amide, followed by the reaction with nitrous acid to generate the nitroso derivative. The nitroso derivative is then reduced to the amidine derivative using a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
Amidinophenylpyruvic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Propriétés
Numéro CAS |
10290-63-8 |
|---|---|
Formule moléculaire |
C10H10N2O3 |
Poids moléculaire |
206.2 g/mol |
Nom IUPAC |
4-amino-4-imino-2-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C10H10N2O3/c11-9(12)7(8(13)10(14)15)6-4-2-1-3-5-6/h1-5,7H,(H3,11,12)(H,14,15) |
Clé InChI |
ZXBYWYQEQQBMBT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)C(=O)O)C(=N)N |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)C(=O)O)C(=N)N |
Synonymes |
4-amidinophenylpyroracemic acid 4-amidinophenylpyruvic acid 4-APPA amidinophenylpyruvic acid amidinophenylpyruvic acid, dihydrochloride amidinophenylpyruvic acid, monohydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



